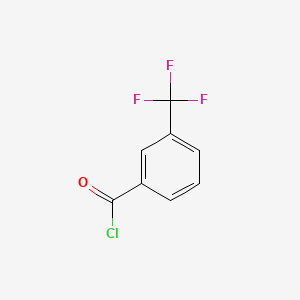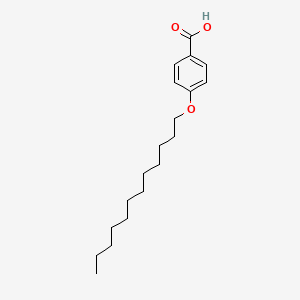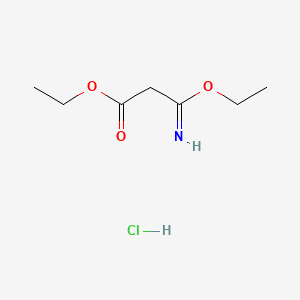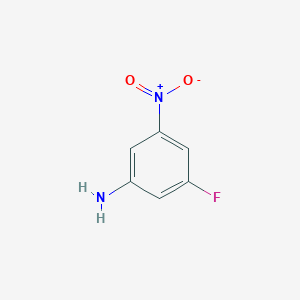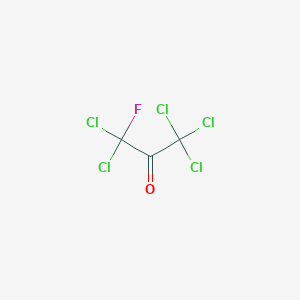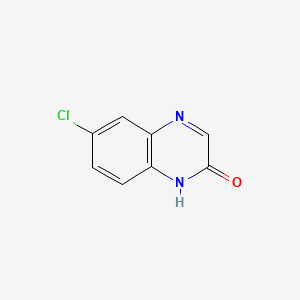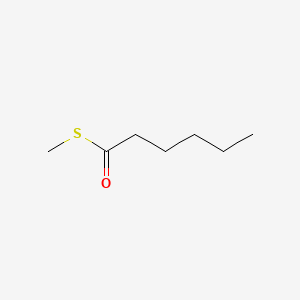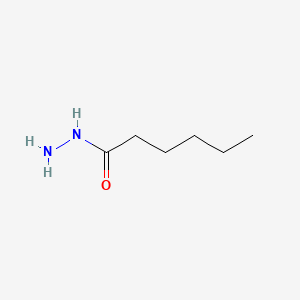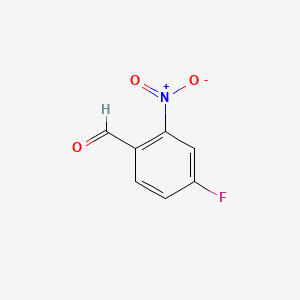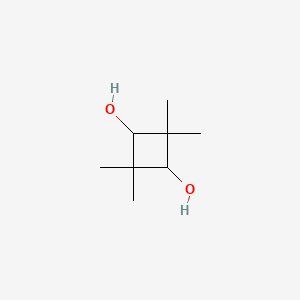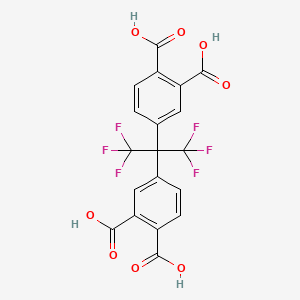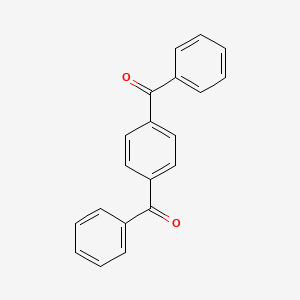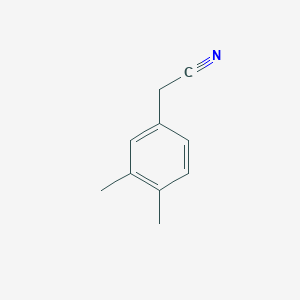
1H-Indole-3-propanol
Vue d'ensemble
Description
1H-Indole-3-propanol is a compound that belongs to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. The specific compound 1H-Indole-3-propanol is not directly mentioned in the provided papers, but the papers do discuss various indole derivatives and their synthesis, which can provide insights into the properties and reactivity of indole compounds in general.
Synthesis Analysis
The synthesis of indole derivatives is a topic of significant interest due to the biological and pharmaceutical relevance of these compounds. Paper describes the synthesis of 3-aryl-3-hydroxy-2-(1H-indol-3-yl)-1-phenyl-1-propanone through the cleavage of epoxides with indole using ultrasound irradiation, which offers advantages such as high yield and mild conditions. Paper presents a one-pot cascade reaction to synthesize 3-cyano-1H-indoles, which involves a series of reactions including aldol-type condensation and intramolecular Michael addition. Paper details a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles, showcasing a complex transformation involving multiple bond cleavages and formations. Paper introduces an electrochemical method for synthesizing 1H-indole derivatives from o-nitrostyrenes, highlighting an alternative approach to traditional chemical synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical behavior and potential applications. Paper investigates the structure of a newly synthesized indole derivative using various spectroscopic techniques, including NMR and vibrational spectroscopy, supported by DFT calculations. The study provides detailed insights into the molecular geometry and electronic properties of the compound. Paper discusses the crystal structure of 1-Propyl-1H-indole-2,3-dione, revealing the planarity of the indole unit and its dihedral angle with the propyl substituent, which could influence the compound's intermolecular interactions.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions, which can be used to further modify their structure and properties. Paper explores the enantioselective dehydroxyhydrogenation of indolylmethanols, leading to the formation of chiral indoles with a tertiary carbon center. This reaction is significant for the synthesis of biologically active molecules. Paper elucidates the cyclization of an arylamidrazone to form a benzo[g]indole derivative, demonstrating the versatility of indole chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. Paper describes the synthesis of bis(indol-3-yl)indolin-2-ones and bis(indol-3-yl)acenaphthylen-1(2H)-one derivatives, which are of pharmaceutical interest. The reaction conditions, such as the use of sulfamic acid as an organo-catalyst and the eco-friendly nature of the synthesis, are important for the practical application of these compounds. Paper presents a catalytic system for the oxidative cyclization of amino alcohols to synthesize indoles, which could affect the yield and purity of the final products.
Applications De Recherche Scientifique
Indole derivatives, including “1H-Indole-3-propanol”, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
-
Antiviral Activity : Indole derivatives have been reported as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
-
Anticancer Activity : Indole derivatives have been used in the treatment of cancer cells. They show various biologically vital properties, both natural and synthetic .
-
Anti-HIV Activity : Indole derivatives have also been found to have anti-HIV properties .
-
Antioxidant Activity : Indole derivatives have antioxidant properties, which can help protect the body from damage by free radicals .
-
Antimicrobial Activity : Indole derivatives have been found to have antimicrobial properties, which can help fight off harmful microorganisms .
-
Antitubercular Activity : Indole derivatives have been found to have antitubercular properties .
-
Antidiabetic Activity : Indole derivatives have been reported to have antidiabetic properties .
-
Antimalarial Activity : Indole derivatives have been used in the treatment of malaria .
-
Anticholinesterase Activities : Indole derivatives have been found to have anticholinesterase activities .
-
Separation on Newcrom R1 HPLC column : 1H-Indole-3-propanol has been used in separation processes on Newcrom R1 HPLC columns .
-
Multicomponent Reactions : Indole structures, including 1H-Indole-3-propanol, can easily participate in chemical reactions . They are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2-C3 bond, and the C2N sigma bond .
-
Antitubercular Activity : Indole derivatives have been found to have antitubercular properties .
-
Antidiabetic Activity : Indole derivatives have been reported to have antidiabetic properties .
-
Antimalarial Activity : Indole derivatives have been used in the treatment of malaria .
-
Anticholinesterase Activities : Indole derivatives have been found to have anticholinesterase activities .
-
Separation on Newcrom R1 HPLC column : 1H-Indole-3-propanol has been used in separation processes on Newcrom R1 HPLC columns .
-
Multicomponent Reactions : Indole structures, including 1H-Indole-3-propanol, can easily participate in chemical reactions . They are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2-C3 bond, and the C2N sigma bond .
Safety And Hazards
Orientations Futures
Research on 1H-Indole-3-propanol and its derivatives is ongoing, with recent studies focusing on the C2-functionalization of indoles via umpolung . The study of the mechanism of the metabolic benefits of indole-3-propionic acid is expected to be a potential compound for treating metabolic syndrome .
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVQXMCZIRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189200 | |
| Record name | 1H-Indole-3-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-propanol | |
CAS RN |
3569-21-9 | |
| Record name | Indole-3-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

